Ihric

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

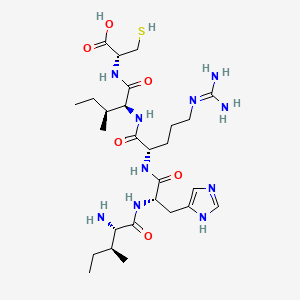

Molecular Formula |

C27H48N10O6S |

|---|---|

Molecular Weight |

640.8 g/mol |

IUPAC Name |

(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C27H48N10O6S/c1-5-14(3)20(28)24(40)35-18(10-16-11-31-13-33-16)23(39)34-17(8-7-9-32-27(29)30)22(38)37-21(15(4)6-2)25(41)36-19(12-44)26(42)43/h11,13-15,17-21,44H,5-10,12,28H2,1-4H3,(H,31,33)(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)(H4,29,30,32)/t14-,15-,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

BHZLTZJRNJMINP-FPFZBJALSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Pathways and Interactions of Imatinib

This technical guide provides a comprehensive overview of the biological pathways and molecular interactions of Imatinib (Gleevec®), a first-in-class tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy. This document details the compound's mechanism of action, its effects on key signaling pathways, relevant quantitative data, and standard experimental protocols for its evaluation.

Introduction

Imatinib mesylate represents a paradigm shift in cancer treatment, moving from non-specific cytotoxic agents to targeted therapies.[1] It was one of the first drugs developed to inhibit a specific enzyme crucial for cancer cell growth.[2] Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of a small number of protein tyrosine kinases, aberrations of which are central to the pathogenesis of certain human cancers.[1] Its remarkable success in treating Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST) validated the approach of targeting the molecular drivers of a specific cancer.[1][3]

Mechanism of Action

Tyrosine kinases are enzymes that transfer a phosphate group from ATP to a tyrosine residue on a protein substrate, activating downstream signaling cascades that regulate cellular proliferation, differentiation, and survival.[1][2] Imatinib functions by binding to the ATP-binding pocket of its target kinases.[4] It specifically recognizes and stabilizes an inactive, "closed" conformation of the kinase domain.[1] By occupying the site where ATP would normally bind, Imatinib competitively inhibits the enzyme, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling necessary for cancer cell growth and survival.[1][2][4] This action can halt cell proliferation and induce apoptosis (programmed cell death) in tumor cells that are dependent on the activity of these kinases.[3][4] While Imatinib inhibits the ABL kinase in normal cells, these cells typically have redundant kinases that allow them to function, whereas certain cancer cells exhibit a strong dependence on the specific kinase Imatinib targets, such as BCR-ABL.[1][5]

The primary targets of Imatinib include:

-

BCR-ABL: A constitutively active tyrosine kinase created by the Philadelphia chromosome translocation (t(9;22)), the molecular hallmark of CML.[3]

-

c-Kit: A receptor tyrosine kinase, mutations of which lead to its constitutive activation in the majority of GIST cases.[4][5]

-

Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase implicated in various malignancies, including dermatofibrosarcoma protuberans.[5]

Core Signaling Pathways Inhibited by Imatinib

The BCR-ABL Pathway in Chronic Myeloid Leukemia (CML)

The fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia (ABL) proto-oncogene results in the BCR-ABL oncoprotein.[3] This chimeric protein has constitutively active tyrosine kinase activity, which drives the malignant transformation of hematopoietic cells.[3] BCR-ABL activates a host of downstream signaling pathways critical for leukemogenesis, including:

-

Ras/MAPK Pathway: Promotes cellular proliferation.[4]

-

PI3K/AKT/BCL-2 Pathway: Inhibits apoptosis, promoting cell survival.[4]

-

Src/Pax/Fak/Rac Pathway: Influences cellular motility and adhesion.[4]

Imatinib directly binds to the BCR-ABL kinase domain, blocking these downstream signals and leading to the selective apoptosis of BCR-ABL-positive leukemic cells.[2][3]

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream oncogenic signaling.

The c-Kit Pathway in Gastrointestinal Stromal Tumors (GIST)

c-Kit is a receptor tyrosine kinase that, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, initiating intracellular signaling. In GIST, activating mutations in the c-Kit gene lead to ligand-independent, constitutive activation of the kinase.[3] This results in uncontrolled cell growth and survival. Imatinib inhibits this aberrant c-Kit signaling in a manner analogous to its inhibition of BCR-ABL, making it a highly effective therapy for GIST patients whose tumors harbor these mutations.[3][4]

Caption: Imatinib blocks constitutively active c-Kit signaling in GIST.

Quantitative Biological Data

The biological activity of Imatinib has been extensively characterized through in vitro assays and clinical trials. The following tables summarize key quantitative data.

In Vitro Potency and Selectivity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target Kinase / Cell Line | IC₅₀ Value (µM) | Assay Type | Reference |

| v-Abl | 0.6 | Cell-free | [6] |

| c-Kit | 0.1 | Cell-free / Cell-based | [6] |

| PDGFR | 0.1 | Cell-free | [6] |

| K562 (CML Cell Line) | Varies (e.g., ~0.1-1) | Cell Viability | [7][8] |

| NCI-H727 (Carcinoid Cell Line) | 32.4 | Cell Viability | [6] |

| BON-1 (Carcinoid Cell Line) | 32.8 | Cell Viability | [6] |

Binding Affinity and Pharmacokinetics

| Parameter | Value | Notes | Reference |

| Binding Affinity (Kd) | |||

| Abl Kinase (ATP site) | ~10 nM | High-affinity binding to the catalytic site. | [9] |

| Pharmacokinetics | |||

| Oral Bioavailability | >90% | Well absorbed after oral administration. | [1][4] |

| Time to Cₘₐₓ | 2-4 hours | Peak plasma concentration time. | [4] |

| Plasma Protein Binding | ~95% | Primarily to albumin and α1-acid glycoprotein. | [4] |

| Elimination Half-life | Imatinib: ~18 hours | Active Metabolite: ~40 hours | [5] |

| Metabolism | Primarily via CYP3A4 | Potential for drug-drug interactions. | [3][4] |

Clinical Efficacy in CML (IRIS Trial)

The International Randomized Study of Interferon and STI571 (IRIS) was a landmark trial establishing the long-term efficacy of Imatinib in newly diagnosed CML.

| Endpoint | Time Point | Result (%) | Reference |

| Complete Cytogenetic Response (CCyR) | 18 months | 76.2 | [10] |

| Cumulative CCyR | End of Trial | 82.8 | [10][11] |

| Major Molecular Response (MMR) | 10 years | 89 (of patients who achieved CCyR) | [12] |

| Estimated Overall Survival (OS) | 10.9 years | 83.3 | [11][12] |

Experimental Protocols

The following sections detail standardized methodologies for evaluating the in vitro activity of kinase inhibitors like Imatinib.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the IC₅₀ value of an inhibitor against a target kinase.

Objective: To measure the concentration of Imatinib required to inhibit 50% of the activity of a target kinase (e.g., ABL, c-Kit).

Materials:

-

Recombinant purified kinase

-

Specific peptide substrate for the kinase

-

Imatinib (or other test inhibitor) at various concentrations

-

ATP (often [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Stop solution (e.g., EDTA, phosphoric acid)

-

Detection system (e.g., phosphocellulose paper and scintillation counter for radiometric assays; or antibody-based detection for ELISA)

Methodology:

-

Compound Preparation: Prepare a serial dilution of Imatinib in DMSO, followed by a further dilution in the kinase reaction buffer.

-

Reaction Setup: In a microplate, add the kinase reaction buffer, the specific peptide substrate, and the diluted Imatinib solutions.

-

Enzyme Addition: Add the purified kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Detection: Measure the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the Imatinib concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol measures the effect of Imatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[13][14]

Objective: To determine the anti-proliferative effect of Imatinib on a cancer cell line (e.g., K562).

Materials:

-

Cancer cell line (e.g., K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Imatinib

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[13]

-

Microplate reader (spectrophotometer)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (for adherent cells) or stabilize.

-

Drug Treatment: Prepare serial dilutions of Imatinib in culture medium and add them to the wells. Include wells with untreated cells (negative control) and medium only (blank).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours to allow viable, metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each Imatinib concentration relative to the untreated control cells. Plot the viability percentage against the log of the drug concentration to determine the IC₅₀.

Caption: Standard workflow for assessing cell viability using the MTT assay.

Conclusion

Imatinib is a cornerstone of targeted cancer therapy, demonstrating that a deep understanding of the molecular basis of a disease can lead to the development of highly effective and specific treatments. Its mechanism of action, centered on the inhibition of key driver kinases like BCR-ABL and c-Kit, has transformed the prognosis for patients with CML and GIST. The quantitative data from preclinical and clinical studies underscore its potency and long-term efficacy. The experimental protocols described herein represent standard methods for the continued discovery and characterization of novel kinase inhibitors, a field that was pioneered by the success of Imatinib.

References

- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. Imatinib is safe, effective long-term, team says | MDedge [mdedge.com]

- 12. Imatinib is still recommended for frontline therapy for CML | Blood Advances | American Society of Hematology [ashpublications.org]

- 13. In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell viability assays | Abcam [abcam.com]

Osimertinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[2][4][5] This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of osimertinib. Detailed experimental protocols and a summary of key clinical trial data are also presented to provide a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Osimertinib, with the chemical name N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide, is a mono-anilino-pyrimidine compound.[2][6] It is administered as a mesylate salt.[3]

Chemical Structure:

Figure 1. Chemical Structure of Osimertinib.

A summary of the key physicochemical properties of osimertinib is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H33N7O2 | [3] |

| Molecular Weight | 499.619 g/mol | [3] |

| CAS Number | 1421373-65-0 | [3] |

| Water Solubility | 0.0224 mg/mL | [1] |

| logP | 4.47 | [1] |

| pKa (Strongest Acidic) | 13.64 | [1] |

| pKa (Strongest Basic) | 8.87 | [1] |

Mechanism of Action

Osimertinib is a potent and selective inhibitor of mutant EGFR.[7] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its activity.[2][8][9] A key advantage of osimertinib is its significantly higher potency for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions) compared to wild-type EGFR.[1][2][6] This selectivity contributes to a more favorable safety profile with reduced off-target effects.[1][10]

By inhibiting EGFR signaling, osimertinib effectively blocks downstream pathways crucial for cancer cell proliferation, survival, and growth, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[8][11][12]

Signaling Pathway

The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of downstream signaling events. Osimertinib's inhibition of mutant EGFR effectively shuts down these pro-tumorigenic signals.

Diagram 1: Simplified EGFR Signaling Pathway and the inhibitory action of Osimertinib.

Pharmacokinetics

The pharmacokinetic profile of osimertinib has been well-characterized in clinical studies.

| Parameter | Value | Reference |

| Bioavailability | 70% | [13] |

| Time to Cmax (Tmax) | 6 hours (median) | [1] |

| Plasma Protein Binding | 95% | [1] |

| Volume of Distribution (Vd) | 918 L | [1] |

| Metabolism | Primarily via CYP3A4/5 (oxidation and dealkylation) | [1][7] |

| Major Metabolites | AZ7550, AZ5104 | [1] |

| Elimination Half-life (t1/2) | 48 hours | [1][14] |

| Clearance (CL/F) | 14.3 L/h | [7][14] |

| Excretion | Feces (68%), Urine (14%) | [1][14] |

Pharmacodynamics

The pharmacodynamic effects of osimertinib are directly linked to its inhibition of EGFR. Clinical studies have demonstrated a clear relationship between osimertinib exposure and both efficacy and safety outcomes.

| Parameter | Finding | Reference |

| Efficacy | No direct relationship between exposure and efficacy was identified over the dose range studied. | [15] |

| Safety (Rash, Diarrhea) | A linear relationship was observed between exposure and the occurrence of rash or diarrhea. | [15] |

| Cardiac Safety (QTc Prolongation) | A concentration-dependent prolongation of the QTc interval has been observed, with a predicted mean increase of 14.2 ms at the 80 mg once-daily dose. | [15][16][17] |

Experimental Protocols

Synthesis of Osimertinib

While multiple synthetic routes for osimertinib exist, a common approach involves a multi-step process. An illustrative final step in one of the published protocols is provided below. This is for informational purposes and should be adapted based on laboratory-specific conditions and safety protocols.

Final Acylation and Elimination Step:

-

Reaction: The precursor amine is acylated with 3-chloropropanoyl chloride, followed by an elimination reaction to form the acrylamide moiety.[18]

-

Reagents and Conditions:

-

Precursor amine (e.g., OSIM-008)

-

3-chloropropanoyl chloride (OSIM-009)

-

Base (e.g., Triethylamine - TEA)

-

Solvent (e.g., Acetonitrile)

-

The reaction is typically carried out at a controlled temperature, followed by workup and purification.[18]

-

Diagram 2: Illustrative workflow for the final steps of Osimertinib synthesis.

In Vitro Kinase Assay

To determine the inhibitory activity of osimertinib against various EGFR mutants, an in vitro kinase assay can be performed.

-

Principle: Measure the phosphorylation of a substrate by the EGFR kinase domain in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Recombinant human EGFR kinase domain (wild-type and mutants)

-

Substrate (e.g., a synthetic peptide)

-

ATP (with a radiolabel or coupled to a detection system)

-

Osimertinib

-

Assay buffer

-

-

Procedure:

-

Prepare serial dilutions of osimertinib.

-

In a multi-well plate, combine the EGFR kinase, substrate, and osimertinib at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature for a specific time.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance can develop. The mechanisms of resistance are broadly categorized as EGFR-dependent and EGFR-independent.

-

EGFR-Dependent: The most common mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[2][5][9] Other less frequent EGFR mutations have also been identified.[5]

-

EGFR-Independent: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[4][19] Examples include:

Diagram 3: Overview of Osimertinib resistance mechanisms.

Clinical Trials

Osimertinib has been extensively evaluated in numerous clinical trials, leading to its approval for various indications in NSCLC. A summary of key trials is presented below.

| Trial Name (NCT Number) | Phase | Patient Population | Key Findings |

| AURA3 (NCT02151981) | III | EGFR T790M-positive advanced NSCLC, progressed on first-line EGFR-TKI | Osimertinib significantly improved progression-free survival compared to platinum-based chemotherapy. |

| FLAURA (NCT02296125) | III | Treatment-naïve, EGFR-mutated advanced NSCLC | Osimertinib demonstrated superior progression-free survival and overall survival compared to first-generation EGFR-TKIs (erlotinib or gefitinib).[4] |

| ADAURA (NCT02511106) | III | Early-stage (IB-IIIA) EGFR-mutated NSCLC after complete tumor resection | Adjuvant osimertinib showed a significant improvement in disease-free survival.[20] |

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its unique chemical structure and mechanism of action, conferring high potency against sensitizing and resistance mutations while sparing wild-type EGFR, have translated into substantial clinical benefits. A thorough understanding of its properties, as detailed in this guide, is essential for ongoing research and the development of next-generation therapies to overcome emerging resistance mechanisms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osimertinib - Wikipedia [en.wikipedia.org]

- 4. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Clinical Review - Osimertinib (Tagrisso) - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of Imatinib Binding to Abl Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the binding of the drug Imatinib to its target, Abelson (Abl) kinase. Understanding this interaction at a molecular level is crucial for rational drug design and overcoming mechanisms of resistance. We will cover core computational techniques, provide standardized protocols, present quantitative data, and visualize key workflows and pathways.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, allowing researchers to predict and analyze molecular interactions computationally.[1][2] This approach accelerates the identification of promising drug candidates and provides insights into binding mechanisms, saving significant time and resources compared to traditional high-throughput screening (HTS).[3] Key techniques include molecular docking, molecular dynamics (MD) simulations, and free energy calculations, which together offer a multi-faceted view of protein-ligand binding.[4][5]

The interaction between Imatinib and Abl kinase is a landmark case in targeted cancer therapy. Imatinib specifically binds to the ATP-binding site of Abl kinase in its inactive conformation, effectively blocking its catalytic activity and downstream signaling that leads to chronic myeloid leukemia (CML).[6][7] However, mutations in the kinase domain can lead to Imatinib resistance, highlighting the need for detailed structural and energetic analysis to develop next-generation inhibitors.[6]

Core Computational Methodologies

The computational prediction of protein-ligand binding involves two primary stages: determining the binding pose (the orientation and conformation of the ligand in the protein's binding site) and evaluating the binding affinity.[8]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[1][9] It involves sampling numerous conformations of the ligand within the binding site and ranking them using a scoring function to estimate binding affinity.[1] It is a computationally efficient method ideal for screening large compound libraries.[5]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, revealing conformational changes and the stability of the interaction.[10] By simulating the movements of atoms, MD can refine docking poses and offer deeper insights into the binding process.[11][12]

-

Free Energy Calculations: These are rigorous methods used to compute the binding affinity of a ligand to a protein.[4] Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) use statistical mechanics to calculate the free energy difference between two states, such as a ligand in solvent versus a ligand bound to a protein.[8][13]

Visualizing Computational Workflows

Effective in silico analysis follows a structured workflow. The diagrams below illustrate the logical progression from initial screening to detailed energetic analysis.

Detailed Experimental Protocols

This section provides standardized protocols for core in silico experiments.

Molecular docking predicts the binding mode of a ligand to a protein.[9] This protocol outlines a typical procedure using common software tools.

-

Preparation of the Receptor (Abl Kinase):

-

Obtain the 3D structure of Abl kinase from the Protein Data Bank (PDB), for example, PDB ID: 2HYY.[14]

-

Remove all non-essential molecules, such as water, co-solvents, and existing ligands.

-

Add hydrogen atoms, which are typically absent in crystal structures.

-

Assign partial charges to all atoms using a force field (e.g., CHARMM36).

-

Define the binding site by specifying a grid box centered on the known ATP-binding pocket.

-

-

Preparation of the Ligand (Imatinib):

-

Obtain the 2D or 3D structure of Imatinib from a database like PubChem.

-

Generate a low-energy 3D conformation of the ligand.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Execution:

-

Use a docking program (e.g., AutoDock Vina, Glide) to sample various poses of Imatinib within the defined grid box.[15]

-

The program will score each pose based on a scoring function that approximates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most likely binding mode.

-

Visualize the protein-ligand complex to examine key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

-

MD simulations are performed to assess the stability of the docked protein-ligand complex in a simulated physiological environment.[10]

-

System Preparation:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Generate topology files for both the protein and the ligand using a force field (e.g., CHARMM36, AMBER).[10] Ligand parameters can be generated using servers like CGenFF.[10]

-

Place the complex in a periodic box of a defined shape (e.g., cubic).

-

Solvate the system by adding explicit water molecules (e.g., TIP3P water model).[10]

-

Neutralize the system by adding counter-ions (e.g., Na+, Cl-) to mimic physiological salt concentration.[10]

-

-

Energy Minimization:

-

Perform energy minimization for a sufficient number of steps (e.g., 50,000 steps) using the steepest descent algorithm to relax the system and remove steric clashes.[10]

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density.

-

-

-

Production Run:

-

Run the main MD simulation for a desired length of time (e.g., 100 ns).[10] Save the coordinates (trajectory) at regular intervals for analysis.

-

-

Trajectory Analysis:

-

Calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[10]

-

Analyze hydrogen bonds and other interactions over the course of the simulation.

-

Quantitative Data on Imatinib-Abl Kinase Binding

The binding affinity of Imatinib to Abl kinase has been extensively studied. The table below summarizes key quantitative data from various experimental and computational studies.

| Parameter | Value | Method | Target | Reference |

| IC₅₀ | 1.1 - 10,000 nM | In vitro kinase assay | Abl Kinase | [14] |

| Kᵢ | 13 - 7,000 nM | Binding Assay | Abl Kinase | [14] |

| Kₑ | ~10 nM | In vitro kinase assay | Bcr-Abl | [6] |

| Kₑ (allosteric site) | ~10 µM | Isothermal Titration Calorimetry | Abl Kinase | [7] |

| Kₑ (non-phosphorylated) | 3.8 nM | In vitro kinase assay | Abl Kinase | [16] |

| Kₑ (phosphorylated) | 141 nM | In vitro kinase assay | Abl Kinase | [16] |

| ΔG (computational) | -2.42 ± 0.4 kcal/mol | FEP (van der Waals) | Trypsin-benzamidine | [13] |

Note: IC₅₀, Kᵢ, and Kₑ are measures of binding affinity, where lower values indicate stronger binding. Values can vary based on experimental conditions and the specific Abl kinase construct used.

Abl Kinase Signaling and Inhibition by Imatinib

Abl kinase is a tyrosine kinase that, when constitutively activated (as in the Bcr-Abl fusion protein), triggers multiple downstream signaling pathways that promote cell proliferation and survival.[17][18] Imatinib inhibits this process by blocking the ATP-binding site, preventing the phosphorylation of substrate proteins.[18]

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Modeling Techniques and In-Silico Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 3. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 4. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imatinib disassembles the regulatory core of Abelson kinase by binding to its ATP site and not by binding to its myristoyl pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 11. Protein-Ligand Complex [mdtutorials.com]

- 12. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]

- 13. pnas.org [pnas.org]

- 14. rcsb.org [rcsb.org]

- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Metformin: Dosage and Concentration Studies

This guide provides a comprehensive overview of the dosage, concentration, and mechanistic studies of Metformin, a first-line oral antihyperglycemic agent for the management of type 2 diabetes.[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics and Pharmacodynamics

Metformin's therapeutic effects are governed by its pharmacokinetic and pharmacodynamic profiles. It is absorbed slowly and incompletely from the gastrointestinal tract, with an oral bioavailability of 50-60% under fasting conditions.[2] The presence of food can decrease the extent and slightly delay the absorption of Metformin.[4]

Table 1: Pharmacokinetic Parameters of Metformin

| Parameter | Value | Reference |

| Bioavailability | 50-60% (fasting) | [2][4] |

| Peak Plasma Concentration (Cmax) | Reached in 1-3 hours (immediate-release) | [2] |

| Reached in 4-8 hours (extended-release) | [2] | |

| Plasma Half-life (t1/2) | ~5-6.2 hours | [1][4][5] |

| Volume of Distribution (Vd) | 654 ± 358 L (for 850 mg dose) | [4] |

| Plasma Protein Binding | Negligible | [2][4] |

| Metabolism | Not metabolized in the liver | [1][2] |

| Excretion | Excreted unchanged in the urine via active tubular secretion | [1][5] |

Metformin's primary pharmacodynamic effect is the reduction of hepatic glucose production (gluconeogenesis).[1][6][7] It also enhances insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization.[1][6] Unlike many other antidiabetic agents, Metformin does not stimulate insulin secretion and therefore does not typically cause hypoglycemia.[1][8]

Dosage and Administration

The dosage of Metformin is individualized based on the patient's glycemic control and renal function. Treatment is often initiated at a low dose and gradually titrated to minimize gastrointestinal side effects.[4]

Table 2: Recommended Dosage of Metformin for Type 2 Diabetes

| Formulation | Initial Dosage | Titration Schedule | Maximum Recommended Daily Dose |

| Immediate-Release | 500 mg once or twice daily, or 850 mg once daily | Increase by 500 mg weekly or 850 mg every 2 weeks | 2550 mg |

| Extended-Release | 500 mg or 1000 mg once daily with the evening meal | Increase by 500 mg weekly | 2000 mg |

For patients with impaired renal function, dose adjustments are necessary. For a glomerular filtration rate (GFR) of 45–60 mL/min/1.73 m², a maximum dose of 1,500 mg/day is suggested, and for a GFR of 30–45 mL/min/1.73 m², the maximum dose should be 1,000 mg/day.[9]

Therapeutic Concentrations

There is a notable lack of consensus in the scientific literature regarding the precise therapeutic plasma concentrations of Metformin.[10][11] A systematic review identified 65 different "therapeutic" concentration ranges, with values spanning from 0.129 to 90 mg/L.[10][11] However, trough steady-state plasma concentrations in clinical practice typically range from 54 to 4133 ng/mL.[1] It is generally accepted that therapeutically achievable circulating concentrations are in the range of 10 to 40 µM.[12]

Mechanism of Action and Signaling Pathways

The molecular mechanisms of Metformin are complex but are known to primarily involve the activation of AMP-activated protein kinase (AMPK).[1][6][8] Metformin is transported into hepatocytes, where it inhibits mitochondrial respiratory chain complex I.[6][13] This leads to a decrease in cellular energy status, increasing the AMP:ATP ratio, which in turn activates AMPK.[6]

Activated AMPK phosphorylates downstream targets, leading to:

-

Inhibition of Gluconeogenesis: Downregulation of key gluconeogenic enzymes.[7]

-

Increased Glucose Uptake: Enhanced translocation of GLUT4 transporters to the plasma membrane in muscle cells.[1]

-

Modulation of Lipid Metabolism: Inhibition of fatty acid and triglyceride synthesis.[1][8]

Experimental Protocols

The determination of Metformin concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Various analytical techniques have been developed and validated for this purpose.

Table 3: Analytical Methods for Metformin Quantification

| Method | Sample Matrix | Concentration Range | Key Features | Reference |

| RP-HPLC | Plasma | 0.33 - 16.6 µg/mL | Simple, widely used | [14] |

| 60 - 140 µg/mL | Good linearity | [15] | ||

| LC-MS/MS | Plasma | 10 - 10,000 ng/mL | High sensitivity and specificity | [14] |

| UHPLC-HRMS | Plasma | 5 - 2000 ng/mL | Rapid and reliable | [16] |

| Capillary Electrophoresis | Plasma | 0.1 - 4.0 µg/mL | Good specificity | [17] |

A typical protocol for sample preparation involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to separate the supernatant for analysis.[16][17]

Clinical trials are essential for establishing the efficacy, safety, and optimal dosage of Metformin. A common design for a Phase 2 study is a randomized, double-blind, placebo-controlled trial.

Protocol Synopsis: Phase 2 Efficacy and Safety Study of Metformin in Type 2 Diabetes

-

Objective: To evaluate the change in hemoglobin A1c (HbA1c) from baseline after 12 weeks of treatment with different doses of Metformin compared to placebo in patients with type 2 diabetes.

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adults with a diagnosis of type 2 diabetes inadequately controlled on diet and exercise.

-

Inclusion Criteria: Age 18-70 years, HbA1c between 7.0% and 10.0%, stable body weight.

-

Exclusion Criteria: History of significant renal or hepatic disease, use of other antidiabetic medications within the last 3 months.

-

Treatment Arms:

-

Metformin 500 mg twice daily

-

Metformin 1000 mg twice daily

-

Placebo twice daily

-

-

Study Duration: 2-week screening period, 12-week treatment period, 2-week follow-up.

-

Primary Endpoint: Change in HbA1c from baseline to week 12.

-

Secondary Endpoints: Change in fasting plasma glucose (FPG), body weight, and lipid profile. Incidence of adverse events.

References

- 1. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metformin - Wikipedia [en.wikipedia.org]

- 3. scirp.org [scirp.org]

- 4. Metformin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metformin—Pharmacokinetic and Pharmacodynamics Journey Through the Body [scirp.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ClinPGx [clinpgx.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Therapeutic Concentrations of Metformin: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ymerdigital.com [ymerdigital.com]

- 16. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]

Pharmacokinetics and pharmacodynamics of [Compound]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Warfarin

Introduction

Warfarin is a widely prescribed oral anticoagulant medication used for the prevention and treatment of thromboembolic disorders, including venous thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation or cardiac valve replacements.[1][2] It is a derivative of coumarin and functions by antagonizing the action of vitamin K, which is essential for the synthesis of several clotting factors in the liver.[3][4] Due to its narrow therapeutic index and significant inter-individual variability in dose response, a thorough understanding of its pharmacokinetics and pharmacodynamics is critical for safe and effective clinical use.[5][6]

Pharmacokinetics (PK)

The pharmacokinetic profile of warfarin describes its journey through the body: absorption, distribution, metabolism, and excretion (ADME). Warfarin is administered as a racemic mixture of two enantiomers, (S)-warfarin and (R)-warfarin, with the (S)-enantiomer being 3 to 5 times more potent in its anticoagulant effect.[1][5]

Data Presentation: Key Pharmacokinetic Parameters of Warfarin

| Parameter | Value | Description | Source(s) |

| Bioavailability | Nearly 100% | The extent to which orally administered warfarin reaches systemic circulation. | [2][7] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Time required to reach the maximum concentration in the blood after oral administration. | [1][2][8] |

| Volume of Distribution (Vd) | 0.14 L/kg | A relatively small volume, indicating that the drug is largely confined to the plasma. | [1][2][8] |

| Protein Binding | ~99% | Highly bound to plasma proteins, primarily albumin. | [1][2] |

| Metabolism | Hepatic (Liver) | Primarily metabolized by Cytochrome P450 (CYP) enzymes. | [1][7] |

| Major Metabolizing Enzyme (S-warfarin) | CYP2C9 | The primary enzyme responsible for metabolizing the more potent S-enantiomer. | [2][5] |

| Major Metabolizing Enzyme (R-warfarin) | CYP3A4, CYP1A2 | Key enzymes involved in the metabolism of the less potent R-enantiomer. | [2][5] |

| Elimination Half-Life (t½) | 20 to 60 hours (highly variable) | The time it takes for the plasma concentration of warfarin to reduce by half. The average is often cited as 36-42 hours. | [1][2] |

| Excretion | Primarily Renal (92%) | The inactive metabolites are mainly eliminated through the kidneys via urine. | [1][2][7] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Warfarin is rapidly and almost completely absorbed following oral administration.[1][8] Peak plasma concentrations are typically observed approximately 4 hours after ingestion.[1][2]

-

Distribution: The drug has a small volume of distribution (around 0.14 L/kg) due to its high degree of binding (99%) to plasma albumin.[1][2] This extensive protein binding limits its distribution into tissues.

-

Metabolism: Warfarin is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1] The two enantiomers follow different metabolic pathways. The more potent (S)-warfarin is primarily metabolized by CYP2C9, while the less potent (R)-warfarin is metabolized by multiple enzymes, including CYP1A2 and CYP3A4.[2][5] Genetic variations (polymorphisms) in the CYP2C9 gene can significantly reduce the clearance of (S)-warfarin, necessitating lower doses in affected individuals to avoid bleeding complications.[1][5]

-

Excretion: The resulting inactive metabolites are primarily excreted in the urine (92%), with a small amount eliminated in the feces.[1][4]

Pharmacodynamics (PD)

Mechanism of Action

Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1) enzyme.[1][2] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][7][9] By blocking VKORC1, warfarin depletes the functional reserves of vitamin K, leading to the production of inactive clotting factors and thereby reducing the blood's ability to clot.[1][4] The full antithrombotic effect is delayed, as it depends on the degradation of pre-existing, active clotting factors, particularly prothrombin, which has a long half-life of 60-72 hours.[2][9]

Caption: Warfarin's mechanism of action via inhibition of the VKORC1 enzyme.

Dose-Response Relationship

The anticoagulant effect of warfarin is monitored using the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).[2] The therapeutic range for INR is typically between 2.0 and 3.0 for most indications, though it can be higher for patients with mechanical heart valves. There is a significant delay between the administration of warfarin and the peak anticoagulant effect, generally taking 5 to 7 days to manifest.[1] This delay is due to the time required for the clearance of circulating, active clotting factors.[3]

Experimental Protocols

Clinical trials evaluating warfarin therapy are essential for establishing dosing algorithms, safety, and efficacy. These trials often involve careful patient selection, dose titration, and rigorous monitoring.

Methodology for a Representative Warfarin Clinical Trial

A typical clinical trial protocol to evaluate a new warfarin dosing strategy (e.g., a pharmacogenomic-guided approach versus a standard clinical approach) would involve the following steps:[10][11]

-

Patient Recruitment: Patients indicated for anticoagulation (e.g., with atrial fibrillation) are screened.[11] Inclusion criteria often specify age (e.g., ≥18 years) and a new requirement for warfarin therapy.[11] Exclusion criteria would include contraindications to warfarin, such as active bleeding, pregnancy, or severe liver disease.[11]

-

Randomization: Eligible patients are randomly assigned to different arms of the study. For instance, an intervention group might receive dosing guided by CYP2C9 and VKORC1 genotyping, while a control group receives standard, clinically-guided dosing.[10]

-

Dosing and Monitoring:

-

Initial Dosing: The intervention group receives an initial dose calculated from a pharmacogenomic algorithm. The control group receives a standard initial dose (e.g., 5 mg).

-

Dose Adjustment: Doses for all patients are adjusted based on frequent INR monitoring (e.g., daily initially, then spaced out as the INR stabilizes) to achieve and maintain the target therapeutic range (e.g., INR 2.0-3.0).[10]

-

-

Data Collection: The primary outcome measured is often the Time in Therapeutic Range (TTR), which is the percentage of time the patient's INR is within the target range.[11][12] Secondary outcomes include the incidence of major bleeding events, thromboembolic events, and the time taken to reach a stable therapeutic dose.[11]

-

Statistical Analysis: The TTR and rates of adverse events are compared between the groups to determine if the intervention (e.g., pharmacogenomic-guided dosing) is superior to the standard of care.

References

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. racgp.org.au [racgp.org.au]

- 4. news-medical.net [news-medical.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Warfarin - Wikipedia [en.wikipedia.org]

- 8. Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Personalized Anticoagulation: Optimizing Warfarin Management Using Genetics and Simulated Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol of a clinical trial study involving educational intervention in patients treated with warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Profile of Acetylsalicylic Acid (Aspirin)

This guide provides a comprehensive overview of the stability and degradation profile of Acetylsalicylic Acid (Aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding the chemical stability of Aspirin is critical for ensuring its therapeutic efficacy, safety, and shelf-life in pharmaceutical formulations.

Core Degradation Profile

The primary degradation pathway for Aspirin is hydrolysis.[1] In the presence of moisture, Aspirin's ester linkage is cleaved, yielding its principal degradation products: Salicylic Acid and Acetic Acid.[1][2] This reaction is the main reason why formulations of Aspirin often develop a vinegar-like smell over time, which is characteristic of acetic acid.[1]

The rate of this hydrolysis is significantly influenced by several factors:

-

Moisture: The presence of water is the critical factor for hydrolysis. Aspirin is stable in dry air but degrades gradually when exposed to moisture.[1]

-

pH: The hydrolysis rate is pH-dependent. The reaction can be catalyzed by both acids and bases.[3][4] Aspirin decomposes rapidly in solutions containing acetates, carbonates, citrates, or hydroxides of alkali metals.[1] The degradation kinetics are complex, with different mechanisms dominating at various pH ranges.[4] In highly alkaline conditions (pH > 8.5), specific base catalysis leads to a rapid increase in the degradation rate.[4]

-

Temperature: As with most chemical reactions, the rate of Aspirin degradation is temperature-dependent.[5] Elevated temperatures accelerate the hydrolysis process, following the Arrhenius equation.[6][7] Studies have shown that storage at reduced temperatures (<8°C) provides better stability compared to room temperature (18–25°C).

-

Solvents: The choice of solvent significantly impacts stability. While aqueous solutions facilitate hydrolysis, certain organic solvents can also promote degradation. For instance, methanol and ethanol have been identified as unstable media for Aspirin, whereas acetonitrile and 1,4-dioxane offer greater stability.[8][9]

The hydrolysis of Aspirin in aqueous solutions typically follows pseudo-first-order kinetics.[3][5] However, in some organic solutions, the degradation has been shown to follow apparent second-order kinetics.[8][9]

Degradation Pathway Diagram

The hydrolysis of Aspirin into Salicylic Acid and Acetic Acid is the principal degradation route.

Quantitative Stability Data

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. The following tables summarize quantitative data from such studies performed on Aspirin under various stress conditions as per International Council for Harmonisation (ICH) guidelines.[10][11]

Table 1: Summary of Forced Degradation Studies on Aspirin

| Stress Condition | Reagent/Parameters | Duration & Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | Reflux at 80°C for 3 hours | 95% | [11] |

| 0.1 N HCl | Reflux at 60°C for 1 hour | 32.63% | ||

| Base Hydrolysis | 0.1 N NaOH | Reflux at 80°C for 3 hours | 61% | [11] |

| 0.5 M NaOH | 60°C for 1 hour | 10.17% | [12] | |

| Oxidative | 3% H₂O₂ | Room Temperature for 3 hours | 15.48% | [12] |

| 3% H₂O₂ | Room Temperature for 7 days | Significant Degradation | [10][13] | |

| Thermal (Dry Heat) | Solid State | 80°C for 48 hours | 10% | [10][11] |

| Solid State | 105°C for 6 hours | 0.37% | [14] | |

| Photolytic | Solid State | 1.2 million lux hours | 0.2% | [11] |

| Solid State | Sunlight for 12 hours | Significant Degradation | [10] |

Note: Degradation percentages can vary significantly based on the exact experimental setup, drug concentration, and presence of other substances.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative protocols for forced degradation and a stability-indicating analytical method.

This protocol outlines a general procedure for conducting forced degradation studies on Aspirin as per ICH guidelines.[10][13][14]

-

Preparation of Stock Solution: Prepare a stock solution of Aspirin (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of dimethyl sulfoxide (DMSO) and the stressor.[10][13]

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photolytic Degradation:

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, typically RP-HPLC.[10][11]

This method is designed to separate and quantify Aspirin from its primary degradation product, Salicylic Acid.

-

Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][15]

-

Column: C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% glacial acetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic ratio (e.g., 50:50 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: 246 nm.[10]

-

Sample Preparation: Dilute the samples from the degradation studies with the mobile phase to a final concentration within the method's linear range.

-

Analysis: Inject the prepared samples into the HPLC system. Identify and quantify the peaks for Aspirin and Salicylic Acid based on their retention times compared to standard solutions. The method's specificity should be confirmed by ensuring that degradation product peaks do not interfere with the main Aspirin peak.[10]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.

Conclusion

The chemical stability of Acetylsalicylic Acid is primarily dictated by its susceptibility to hydrolysis, a process accelerated by moisture, high temperatures, and non-neutral pH conditions.[1] The main degradation products are Salicylic Acid and Acetic Acid.[2] Proper formulation design and controlled storage conditions, particularly protection from humidity and extreme temperatures, are paramount to maintaining the integrity and therapeutic efficacy of Aspirin-containing products.[2] Forced degradation studies, coupled with validated stability-indicating analytical methods like RP-HPLC, are indispensable tools for elucidating degradation pathways and ensuring product quality throughout its shelf life.[10]

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. japer.in [japer.in]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Decomposition of aspirin in the solid state in the presence of limited amounts of moisture II: Kinetics and salting-in of aspirin in aqueous acetic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accelerated stability study of aspirin | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. jpionline.org [jpionline.org]

- 14. e-century.us [e-century.us]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of Rapamycin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rapamycin in preclinical animal models. This document covers its mechanism of action, key applications, and detailed protocols for in vivo studies, including data on efficacy and toxicity.

Introduction to Rapamycin

Rapamycin is a macrolide compound first discovered as a potent antifungal agent. It has since been identified as a key inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] By inhibiting mTOR, Rapamycin has demonstrated significant therapeutic potential in various disease models, including cancer, autoimmune disorders, and age-related pathologies.[4][5][6]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by forming a complex with the intracellular receptor FKBP12.[3] This complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.[1][7] mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[1][7] While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[8]

The mTOR signaling pathway is a critical regulator of numerous cellular processes.[1][7] Dysregulation of this pathway is implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][8]

References

- 1. cusabio.com [cusabio.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. Cancer prevention with rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapamycin is highly effective in murine models of immune-mediated bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols: Compound Assay Development and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the meticulous development and validation of assays are paramount to the successful identification and characterization of novel therapeutic compounds. An assay, in this context, is a definitive procedure for measuring the activity or presence of a target, which can range from a specific enzyme to a complex cellular signaling pathway. The primary goal of assay development is to create a robust, reproducible, and sensitive method that can be employed in high-throughput screening (HTS) to test large compound libraries. Following development, assay validation is the critical process of confirming that the analytical procedure is suitable for its intended purpose. This involves establishing key performance parameters such as accuracy, precision, and specificity.

This document provides detailed application notes and standardized protocols for the development and validation of common compound screening assays. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to design and execute reliable and meaningful experiments. The protocols provided herein cover essential techniques, including a cell viability assay, a G-protein coupled receptor (GPCR) signaling assay, and a kinase inhibition assay. Furthermore, this guide outlines the principles of data analysis and validation, complete with illustrative diagrams and data presentation tables to facilitate a deeper understanding of the entire workflow.

Assay Development and Validation Principles

The journey from a biological hypothesis to a fully validated screening assay involves a systematic, multi-step process. The initial phase focuses on assay development, where the biological relevance of the assay is balanced with the technical feasibility for high-throughput screening. This is followed by a rigorous validation phase to ensure the data generated is accurate and reliable.

Key Assay Performance Parameters

Several key statistical parameters are employed to evaluate the performance of an assay during its development and validation. These parameters provide a quantitative measure of the assay's quality and its suitability for identifying true "hits" from a compound screen.

| Parameter | Description | Typical Acceptance Criteria |

| Z'-Factor | A statistical indicator of assay quality that reflects both the dynamic range and the data variation. It is a measure of the separation between the positive and negative controls. | An excellent assay has a Z'-factor between 0.5 and 1.0. An assay with a Z'-factor below 0.5 may be acceptable but requires careful consideration. A Z'-factor less than 0 indicates the assay is not suitable for screening.[1][2] |

| Signal-to-Background Ratio (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. It indicates the dynamic range of the assay. | A higher S/B ratio is generally desirable, although the acceptable value is assay-dependent. |

| Coefficient of Variation (%CV) | A measure of the relative variability of the data, calculated as the ratio of the standard deviation to the mean. It is an indicator of the assay's precision. | A %CV of less than 15% is generally considered acceptable for most HTS assays. |

| IC50/EC50 | The concentration of a compound that elicits a 50% inhibitory (IC50) or effective (EC50) response. It is a measure of the compound's potency.[3] | Varies depending on the compound and the target. |

Experimental Protocols

This section provides detailed, step-by-step protocols for three commonly used assays in compound screening.

Protocol 1: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[4][5][6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5][7]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Test compounds

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells (negative control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium to each well.[7] Add 10 µL of the 5 mg/mL MTT solution to each well.[6][8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[6][8]

-

Absorbance Measurement: Incubate the plate at 37°C for an additional 4 hours or overnight to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.

Protocol 2: GPCR Signaling Assay (Luciferase Reporter Assay)

This protocol describes a luciferase reporter assay to measure the activation of a G-protein coupled receptor (GPCR) that signals through the cAMP pathway, leading to the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[9][10][11]

Materials:

-

HEK293 cells stably expressing the GPCR of interest and a CRE-luciferase reporter construct.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well white, clear-bottom plates.

-

Test compounds (agonists or antagonists).

-

Forskolin (positive control for cAMP activation).

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Plating: Seed the stable cells into a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C.

-

Compound Treatment (Agonist Mode): Prepare serial dilutions of the test agonist compounds. Add 10 µL of the compound dilutions to the cells. Include a positive control (e.g., a known agonist or forskolin) and a vehicle control.

-

Compound Treatment (Antagonist Mode): Prepare serial dilutions of the test antagonist compounds. Add a fixed concentration of a known agonist (typically at its EC80 concentration) to all wells except the negative control. Then, add 10 µL of the antagonist dilutions to the wells.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization. Measure the luminescence using a luminometer.

Protocol 3: Kinase Inhibition Assay (Biochemical)

This protocol outlines a general biochemical assay to screen for inhibitors of a specific protein kinase using a fluorescence-based method to detect the product of the kinase reaction.[12][13]

Materials:

-

Purified active kinase.

-

Kinase-specific peptide substrate.

-

ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Test compounds.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well low-volume white plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of the serially diluted test compounds into the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the kinase reaction buffer. Add 5 µL of this mix to each well.

-

Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well is 11 µL.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.

Data Analysis and Validation

Z'-Factor Calculation

The Z'-factor is a critical parameter for validating an HTS assay. It is calculated using the means and standard deviations of the positive and negative controls.[1][2]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p = mean of the positive control

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control

-

σ_n = standard deviation of the negative control

Example Z'-Factor Calculation Data:

| Control | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Mean (μ) | Std Dev (σ) |

| Positive Control | 12500 | 13000 | 12800 | 12600 | 12725 | 206.16 |

| Negative Control | 800 | 850 | 780 | 820 | 812.5 | 29.86 |

| Z'-Factor | 0.78 |

A Z'-factor of 0.78 indicates an excellent assay suitable for high-throughput screening.

IC50 Determination

The IC50 value is determined by fitting a dose-response curve to the experimental data. This is typically done using a four-parameter logistic model.[14][15][16]

Example Dose-Response Data for IC50 Calculation:

| Compound Conc. (µM) | % Inhibition |

| 100 | 98.5 |

| 30 | 95.2 |

| 10 | 85.1 |

| 3 | 65.4 |

| 1 | 48.9 |

| 0.3 | 25.3 |

| 0.1 | 10.1 |

| 0.03 | 2.5 |

| 0.01 | 0.8 |

| 0 | 0 |

From this data, a non-linear regression analysis would be performed to calculate the IC50 value. For the example data above, the calculated IC50 would be approximately 1 µM.

Visualizations

Caption: General experimental workflow for compound screening.

Caption: Simplified EGFR-MAPK signaling pathway with a hypothetical inhibitor.[17][18][19][20]

Caption: Logical relationship of key assay validation parameters.

Conclusion

The development and validation of robust and reliable assays are foundational to the success of any drug discovery program. The protocols and guidelines presented in this application note provide a framework for establishing high-quality assays for compound screening. By adhering to these principles and methodologies, researchers can ensure the generation of reproducible and meaningful data, thereby increasing the probability of identifying promising lead compounds for further development. The careful consideration of assay parameters, rigorous validation, and appropriate data analysis are all critical components that contribute to the overall success of the drug discovery pipeline.

References

- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 3. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Star Republic: Guide for Biologists [sciencegateway.org]

- 16. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 17. researchgate.net [researchgate.net]

- 18. ClinPGx [clinpgx.org]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols: Dissolving [Compound] for Research Applications

These guidelines provide a comprehensive protocol for the dissolution, storage, and application of [Compound], a representative small molecule inhibitor, for use in both in vitro and in vivo research settings.

Compound Information and Solubility

[Compound] is a small molecule inhibitor with a molecular weight of [Insert Molecular Weight] g/mol . Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions and requires an organic solvent for initial dissolution to create a concentrated stock solution.

Table 1: Solubility Data for [Compound]

| Solvent | Solubility (Approximate) | Notes |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Recommended for primary stock solutions. |

| Ethanol (100%) | ≥ 25 mg/mL | Alternative solvent for stock solutions. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | < 0.1 mg/mL | Practically insoluble in aqueous buffers alone. |

| Cell Culture Medium (e.g., DMEM) + 10% FBS | < 0.1 mg/mL | Insoluble; requires pre-dissolution in an organic solvent. |

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for experimental reproducibility. The following protocols outline the standard procedures for preparing [Compound] for in vitro cell-based assays.

2.1. Materials Required

-

[Compound] (powder form)

-

Anhydrous or molecular sieves-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Warming bath or heat block (optional, set to 37°C)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile Phosphate-Buffered Saline (PBS)

2.2. Protocol for Preparing a 10 mM DMSO Stock Solution

-

Pre-warm [Compound]: Allow the vial of [Compound] powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

-

Calculate Required Mass: Determine the mass of [Compound] needed to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )

-

Example (for 1 mL): Mass (mg) = 0.01 mol/L * 0.001 L * [Insert MW] g/mol * 1000 mg/g

-

-

Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the [Compound] powder.

-

Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Table 2: Recommended Storage Conditions

| Solution Type | Solvent | Storage Temperature | Shelf Life (Typical) |

|---|---|---|---|

| Primary Stock | DMSO | -20°C or -80°C | 6 months to 1 year |

| Working Dilutions | Cell Culture Medium | 2-8°C | Use immediately; do not store |

2.3. Protocol for Preparing Working Solutions for Cell-Based Assays

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM [Compound] stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

-

Application: Add the final working solutions to your cell cultures and proceed with the experiment.

Visualized Workflows and Pathways

3.1. Experimental Workflow: Compound Preparation

The following diagram illustrates the standard workflow from receiving the powdered compound to its application in a cell-based assay.